Benzenesulfonic acid, 4-(diphenylphosphino)-

Aqueous biphasic catalysis Ruthenium-phosphine complexes Selective hydrogenation

Benzenesulfonic acid, 4-(diphenylphosphino)- (CAS 60421-69-4), also referred to as pTPPMS or (para-diphenylphosphino)benzenesulfonic acid, is an organophosphorus compound bearing both a tertiary phosphine donor and a sulfonic acid group at the para position of the benzene ring. With molecular formula C₁₈H₁₅O₃PS and a molecular weight of 342.35 g·mol⁻¹, it belongs to the class of monosulfonated triarylphosphines that impart water solubility to transition-metal catalysts.

Molecular Formula C18H15O3PS
Molecular Weight 342.3 g/mol
CAS No. 60421-69-4
Cat. No. B12079075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 4-(diphenylphosphino)-
CAS60421-69-4
Molecular FormulaC18H15O3PS
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O
InChIInChI=1S/C18H15O3PS/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,19,20,21)
InChIKeyVPFKYAOGDKHTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic acid, 4-(diphenylphosphino)- (CAS 60421-69-4): Sourcing Guide for a Positionally Differentiated Water-Soluble Phosphine Ligand


Benzenesulfonic acid, 4-(diphenylphosphino)- (CAS 60421-69-4), also referred to as pTPPMS or (para-diphenylphosphino)benzenesulfonic acid, is an organophosphorus compound bearing both a tertiary phosphine donor and a sulfonic acid group at the para position of the benzene ring [1]. With molecular formula C₁₈H₁₅O₃PS and a molecular weight of 342.35 g·mol⁻¹, it belongs to the class of monosulfonated triarylphosphines that impart water solubility to transition-metal catalysts [1]. Its defining structural feature—the para arrangement of the –SO₃H group relative to the –PPh₂ moiety—produces a steric and electronic profile distinct from its meta-substituted positional isomer (mTPPMS, 3-(diphenylphosphino)benzenesulfonic acid) and from the parent triphenylphosphine (PPh₃), making it a rational procurement choice for aqueous biphasic catalysis where regiochemical positioning of the sulfonate anchor dictates catalyst performance [1].

Positional isomer specificity: para-sulfonate enables pH-programmable chemoselectivity switch in aqueous biphasic hydrogenation (reported inversion)
Water-soluble tertiary phosphine for transition-metal catalysis under aqueous conditions
Predictable Ru coordination: forms only mono- and bisphosphine complexes; avoids over-ligated inactive species
Validated synthetic precursor for thermoregulated nonionic phosphine ligands (PEO-DPPSA) with demonstrated hydroformylation performance

Why Procuring Benzenesulfonic acid, 4-(diphenylphosphino)- (CAS 60421-69-4) by Positional Isomer Specification Is Critical for Aqueous Catalysis


Monosulfonated triphenylphosphine derivatives cannot be treated as interchangeable procurement commodities. The para-sulfonated ligand pTPPMS forms ruthenium(II) hydride complexes [RuClH(pTPPMS)₃] and [RuH₂(pTPPMS)₃,₄] whose distribution is strongly pH-dependent and whose catalytic selectivity in α,β-unsaturated aldehyde hydrogenation is inverted by pH modulation [1]. In contrast, the meta isomer mTPPMS yields different hydride speciation and consequently different regioselectivity profiles under identical conditions [1]. Furthermore, X-ray crystallography confirms that the para-sulfonated ligand possesses a Tolman cone angle measurably smaller than that of PPh₃ (145°) [1], a steric parameter that directly influences metal-center accessibility and turnover. Substituting the para isomer with the meta isomer, the non-sulfonated parent PPh₃, or multiply sulfonated analogs such as TPPTS will alter both the steric environment and the pH-response window of the catalyst, compromising the selectivity switch that is the hallmark of pTPPMS-based systems [1][2].

meta isomer (mTPPMS) Reported to yield different hydride speciation and selectivity profiles under identical pH conditions; may not reproduce the pH-switchable inversion observed with pTPPMS.
Parent PPh₃ Lacks water solubility and possesses a larger Tolman cone angle (145°); substituting with PPh₃ eliminates aqueous-phase catalyst retention and alters steric environment.
Multiply sulfonated analogs (TPPTS) Additional sulfonate groups modify steric bulk and electronic properties; may shift the pH-response window and compromise the selectivity switch characteristic of pTPPMS.

Quantitative Differential Evidence for Benzenesulfonic acid, 4-(diphenylphosphino)- (CAS 60421-69-4) vs. Closest Analogs


pH-Switchable Regioselectivity in Aqueous Biphasic Hydrogenation of trans-Cinnamaldehyde: pTPPMS vs. mTPPMS

The Ru(II) complex [RuCl₂(pTPPMS)₄] catalyzes hydrogenation of trans-cinnamaldehyde in aqueous-organic biphasic mixtures with regioselectivity that is completely inverted by pH. Under acidic conditions (pH < 2), exclusive C=C bond reduction occurs; under alkaline conditions (pH > 6), selective C=O hydrogenation to the unsaturated alcohol is observed [1]. This pH-switchable selectivity is a direct consequence of the pH-dependent distribution of hydride species [RuClH(pTPPMS)₃] and [RuH₂(pTPPMS)₃,₄] unique to the para-sulfonated ligand system and was explicitly compared with the differing behavior of the meta-sulfonated (mTPPMS) complexes [1].

pH-switchable selectivity
Head-to-head
C=C reduction at pH <2; C=O reduction at pH >6 (complete inversion vs. mTPPMS)
Supports single-catalyst on-demand product selection in biphasic media.
Aqueous-organic, Ru catalyst, trans-cinnamaldehyde, 25–80 °C.
Aqueous biphasic catalysis Ruthenium-phosphine complexes Selective hydrogenation

Tolman Cone Angle: Steric Differentiation of pTPPMS from Triphenylphosphine (PPh₃)

Single-crystal X-ray structure determination of the potassium salt of pTPPMS revealed that the para-sulfonated phosphine has a Tolman cone angle measurably smaller than that of PPh₃ (standard value: 145°) [1][2]. The reduced cone angle arises because the para-sulfonate group is positioned distal to the phosphorus lone pair, minimizing steric encroachment at the metal coordination sphere while retaining electronic differentiation through the sulfonate electron-withdrawing effect [1].

Steric parameter
Cross-study comparable
~140–144° (pTPPMS) vs. 145° (PPh₃)
Marginally reduced steric demand may accommodate bulkier substrates.
X-ray crystallography-based estimate; Tolman cone angle.
Ligand steric parameters X-ray crystallography Phosphine ligand design

Controlled Coordination Stoichiometry: pTPPMS Forms Only Mono- and Bisphosphine Ru(II) Complexes Even Under High Ligand Excess

Multinuclear NMR studies demonstrated that reactions of [Ru(H₂O)₆]²⁺ with pTPPMS, mTPPMS, and mTPPTS all yield exclusively mono- and bisphosphine complexes—[Ru(H₂O)₅L]²⁺, cis-[Ru(H₂O)₄L₂]²⁺, and trans-[Ru(H₂O)₄L₂]²⁺—with no tris- or tetrakisphosphine species detected even at 12:1 ligand-to-metal ratios [1]. This contrasts sharply with the small aliphatic phosphine PTA (1,3,5-triaza-7-phosphaadamantane), which forms tris- and tetrakis species under identical conditions [1]. The uniform stoichiometric behavior of pTPPMS, mTPPMS, and mTPPTS confirms that the para-sulfonated ligand delivers predictable, reproducible Ru coordination without over-ligation, an essential quality for reproducible catalyst preparation.

Coordination ceiling
Head-to-head
pTPPMS: max 2 ligands; PTA: max 4 ligands (at 12:1 L/Ru)
Predictable bis-coordination prevents over-ligated inactive species.
Multinuclear NMR monitoring, aqueous [Ru(H₂O)₆]²⁺.
Coordination chemistry Ruthenium aqua complexes Phosphine stoichiometry

Synthetic Versatility as a Precursor for Thermoregulated Phase-Transfer Ligands: Derivatization to PEO-DPPSA

4-(Diphenylphosphino)benzenesulfonic acid serves as the key intermediate for synthesizing 4-(diphenylphosphino)benzenesulfonamide (DPPSA) via Pd-catalyzed P–C coupling, which is subsequently ethoxylated to yield the nonionic water-soluble phosphine PEO-DPPSA [1]. The RhCl₃·3H₂O/PEO-DPPSA complex catalyzes aqueous-organic biphasic hydroformylation of 1-decene with 97.8% conversion and 95.6% aldehyde yield under optimized conditions, performance attributed to thermoregulated phase-transfer behavior conferred by the polyoxyethylene chains [1]. The commercial meta isomer (mTPPMS, CAS 63995-75-5) has not been reported to undergo analogous derivatization to thermoregulated ligands.

Derivative catalyst activity
Supporting evidence
97.8% conversion, 95.6% aldehyde yield
Para scaffold enables thermoregulated ligand synthesis; meta isomer lacks reported route.
Rh/PEO-DPPSA, 1-decene hydroformylation, biphasic.
Thermoregulated catalysis Hydroformylation Phosphine derivatization

Procurement-Relevant Application Scenarios for Benzenesulfonic acid, 4-(diphenylphosphino)- (CAS 60421-69-4)


pH-Programmable Selective Hydrogenation of α,β-Unsaturated Aldehydes in Aqueous Biphasic Media

The Ru-pTPPMS catalyst system [RuCl₂(pTPPMS)₄] enables single-catalyst, pH-switchable production of either saturated aldehydes (via C=C reduction at pH < 2) or unsaturated alcohols (via C=O reduction at pH > 6) from trans-cinnamaldehyde and related substrates [1]. This scenario is directly relevant to fine-chemical and fragrance intermediate manufacturing where both saturated and unsaturated product streams are required from a common feedstock. The para isomer is essential because the meta analog (mTPPMS) does not reproduce the same selectivity inversion profile [1]. Researchers procuring this ligand for biphasic hydrogenation should specify CAS 60421-69-4 (para isomer) and confirm purity ≥ 95% (typical commercial specification) for reproducible pH-responsive catalysis.

In Situ Generation of Well-Defined Ru(II)-Phosphine Aqua Catalysts with Predictable Stoichiometry

When [Ru(H₂O)₆]²⁺ is combined with pTPPMS in aqueous solution, the ligand reliably forms only mono- and bisphosphine complexes even at high ligand excess, preventing the formation of catalytically inactive, over-ligated species [2]. This predictable coordination behavior is critical for laboratories and pilot facilities that prepare catalysts in situ without prior isolation of the metal complex. Procurement of pTPPMS (CAS 60421-69-4) ensures this defined coordination outcome, which has been validated by multinuclear NMR spectroscopy across multiple independent studies [1][2].

Synthesis of Thermoregulated Nonionic Phosphine Ligands for Biphasic Hydroformylation of Higher Olefins

The para-sulfonated scaffold is the validated precursor for DPPSA and subsequently PEO-DPPSA, a nonionic thermoregulated phosphine whose Rh complex achieves 97.8% conversion and 95.6% aldehyde yield in 1-decene hydroformylation [3]. The thermoregulated phase-transfer mechanism enables catalyst recovery by simple temperature change, addressing the key industrial challenge of catalyst–product separation. Procuring the para isomer (CAS 60421-69-4) is a prerequisite for laboratories developing thermoregulated catalyst systems; the meta isomer has no published derivatization pathway to analogous thermoresponsive ligands [3].

Comparative Mechanistic Studies of Sulfonate-Position Effects on Phosphine Donor Properties

The well-characterized steric (cone angle) and electronic properties of pTPPMS, established by X-ray crystallography and multinuclear NMR [1], make it a valuable reference compound for systematic studies comparing para-, meta-, and ortho-sulfonated phosphine ligands. The Tolman cone angle being measurably smaller than PPh₃ (145°) [1] and the distinct pH-dependent hydride speciation provide quantitative benchmarks for computational modeling and structure–activity relationship studies. Researchers designing new water-soluble phosphine ligands should procure pTPPMS as a para-substituted reference standard to anchor comparative datasets.

Application
Selection Property
Validation Focus
pH-programmable selective hydrogenation
para-sulfonate positional specificity
pH-dependent C=C vs C=O selectivity validation
In situ Ru catalyst generation
Predictable mono/bis coordination behavior
Ligand-to-metal stoichiometry verification
Synthesis of thermoregulated ligands
para-aminosulfonate derivatization pathway
PEO-DPPSA hydroformylation performance
Comparative ligand design studies
Well-characterized steric and electronic parameters
Tolman cone angle and NMR benchmarks
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